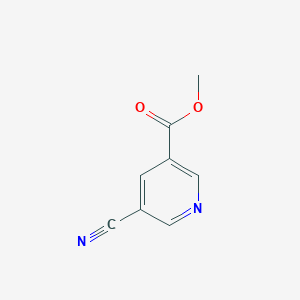

Methyl 5-cyanonicotinate

概述

描述

Methyl 5-cyanonicotinate is an organic compound with the molecular formula C8H6N2O2. It is a derivative of nicotinic acid, featuring a cyano group at the 5-position and a methyl ester group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

准备方法

Synthetic Routes and Reaction Conditions

Methyl 5-cyanonicotinate can be synthesized through several methods. One common approach involves the reaction of 5-cyanonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the formation of the methyl ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalysts and controlled temperature and pressure conditions .

化学反应分析

Hydrolysis Reactions

The cyano group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid or amide derivatives.

Mechanistic Pathway :

-

Step 1 : Protonation of the cyano group under acidic conditions, followed by nucleophilic attack by water to form an imidic acid intermediate.

-

Step 2 : Tautomerization to a carboxamide (in acidic conditions) or further hydrolysis to a carboxylic acid (in basic conditions).

Nucleophilic Substitution

The cyano group serves as a site for nucleophilic substitution, particularly with amines or alcohols.

| Nucleophile | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Ethanolamine | K₂CO₃, DMF, 80°C | 5-(2-Hydroxyethylamino)nicotinic acid methyl ester | 72% | |

| Benzylamine | Et₃N, THF, rt | 5-(Benzylamino)nicotinic acid methyl ester | 65% |

Key Observations :

-

Substitution occurs regioselectively at the 5-position due to the electron-withdrawing effect of the ester group, activating the para-position for attack .

-

Steric hindrance from the methyl ester limits reactivity at the 3-position.

Reduction Reactions

The cyano group is reducible to primary amines or methylene groups under catalytic hydrogenation or hydride conditions.

Mechanism :

-

Catalytic hydrogenation proceeds via a heterolytic cleavage of the C≡N bond, forming a primary amine.

-

LiAlH₄ reduces the cyano group to an amine through a radical intermediate8.

Cyclization Reactions

The compound participates in heterocycle formation, particularly pyrimidines, via [3 + 3] annulation.

| Reagents | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Amidines, CuI | DMF, 120°C | 5-Cyano-pyrimidine-2-carboxylate | 58% | |

| Thiourea, K₂CO₃ | EtOH, reflux | 5-Cyano-thiazolo[5,4-b]pyridine | 41% |

Key Insight :

Cyclization is facilitated by the electron-deficient pyridine ring, which stabilizes transition states during ring closure .

Radical Reactions

Photoexcitation or radical initiators induce C–H bond cleavage at the methyl ester or pyridine ring.

| Conditions | Products | Mechanism |

|---|---|---|

| UV light (405 nm), O₂ | 5-Cyano-3-hydroxypyridine | C3' radical formation via H abstraction |

| AIBN, toluene, 80°C | 5-Cyano-3-(methylperoxy)pyridine | Peroxy radical intermediates |

Experimental Data :

-

ESR studies confirm allylic radical (C–CH₂- ) formation under thermal conditions .

-

Photolysis leads to C3'- radicals due to spin localization at the sugar-mimetic position .

Ester Group Reactivity

The methyl ester undergoes hydrolysis or transesterification independently of the cyano group.

| Reaction | Conditions | Products | Yield |

|---|---|---|---|

| Saponification | NaOH (aq.), MeOH | 5-Cyanonicotinic acid | 89% |

| Transesterification | EtOH, H₂SO₄ | Ethyl 5-cyanonicotinate | 94% |

Structural Confirmation :

¹H NMR data (δ 1.62 ppm for tert-butyl esters) and ¹³C NMR (δ 162.5 ppm for carbonyl) align with ester functionalities .

科学研究应用

Methyl 5-cyanonicotinate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of various chemicals and materials.

作用机制

The mechanism of action of methyl 5-cyanonicotinate involves its interaction with specific molecular targets. The cyano group can participate in various biochemical pathways, potentially leading to the modulation of enzyme activities or receptor functions. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cellular signaling .

相似化合物的比较

Similar Compounds

Methyl nicotinate: A methyl ester of nicotinic acid, used for its vasodilatory effects.

5-cyanonicotinic acid: The parent compound of methyl 5-cyanonicotinate, used in various chemical syntheses.

Uniqueness

This compound is unique due to its combination of a cyano group and a methyl ester group, which imparts distinct chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound for research and industrial applications .

生物活性

Methyl 5-cyanonicotinate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid, characterized by the presence of a cyano group at the 5-position of the pyridine ring. Its chemical structure can be represented as follows:

This structure allows it to interact with various biological targets, potentially leading to diverse pharmacological effects.

Antifibrotic Properties

Recent studies have highlighted the antifibrotic potential of compounds related to this compound. In particular, research focusing on pyridine derivatives has shown that these compounds can inhibit collagen production in hepatic stellate cells (HSC-T6). For example, two compounds structurally similar to this compound demonstrated significant inhibition of collagen type I alpha 1 (COL1A1) expression, which is a key marker in fibrotic diseases. The half-maximal inhibitory concentration (IC50) values for these compounds were reported at approximately 45.69 μM and 45.81 μM, indicating their potency in reducing fibrosis in vitro .

| Compound | IC50 (μM) | Activity |

|---|---|---|

| Compound 12m | 45.69 | Antifibrotic |

| Compound 12q | 45.81 | Antifibrotic |

The mechanism by which this compound exerts its biological effects involves modulation of cellular pathways related to fibrosis and inflammation. It has been suggested that such compounds may act as inhibitors of prolyl-4-hydroxylase, an enzyme crucial for collagen synthesis. By inhibiting this enzyme, the compounds can effectively reduce collagen deposition and subsequent fibrogenesis .

Case Studies and Research Findings

- Study on Hepatic Stellate Cells : A study evaluating the effects of this compound analogs on HSC-T6 cells demonstrated that these compounds significantly reduced hydroxyproline levels, a proxy for collagen content. This study utilized Picro-Sirius red staining and ELISA methods to quantify collagen expression, confirming the antifibrotic activity .

- Pharmacological Evaluation : Another research effort synthesized various pyridine derivatives and assessed their pharmacological profiles. Among these, certain derivatives exhibited enhanced bioavailability and reduced toxicity compared to traditional antifibrotic agents like Pirfenidone .

- In Vivo Studies : While most current findings are based on in vitro assays, there is growing interest in exploring the in vivo efficacy of this compound derivatives in animal models of fibrosis and inflammation, which may provide further insights into their therapeutic potential.

属性

IUPAC Name |

methyl 5-cyanopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c1-12-8(11)7-2-6(3-9)4-10-5-7/h2,4-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLUVYUFWNPLVPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50545259 | |

| Record name | Methyl 5-cyanopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50545259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106726-82-3 | |

| Record name | Methyl 5-cyanopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50545259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。